(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride
Description
(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride is a nitrile-functionalized imidazole derivative with a hydrochloride salt. Its structure features a 1-ethyl-substituted imidazole ring linked to an acetonitrile group (CH₂CN). This compound is primarily utilized in organic synthesis and pharmaceutical research, though its commercial availability is currently listed as "discontinued" in some catalogs .
Properties
IUPAC Name |
2-(1-ethylimidazol-2-yl)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-10-6-5-9-7(10)3-4-8;/h5-6H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVLXWAUNDSGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-62-3 | |
| Record name | 1H-Imidazole-2-acetonitrile, 1-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride typically involves the reaction of 1-ethylimidazole with acetonitrile in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, amines, and other functionalized compounds that retain the imidazole core structure .
Scientific Research Applications
(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazole Derivatives
Structural and Functional Analysis
Core Scaffold Variations :
- The target compound shares the imidazole core with all analogs but differs in substituent positions and functional groups. For example, 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is a positional isomer with the ethyl group at position 1 and acetic acid at position 1 (vs. position 2 in the target compound).
Functional Group Impact :
- Nitrile vs. Carboxylic Acid : The acetonitrile group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in cyanation reactions). In contrast, carboxylic acid derivatives (e.g., (1-Methyl-1H-imidazol-2-yl)acetic acid HCl ) are more polar, improving water solubility but limiting membrane permeability.
- Amine Derivatives : Compounds like 2-(1H-Imidazol-1-yl)ethanamine HCl exhibit basicity due to the amine group, enabling interactions with biological targets (e.g., enzyme active sites).
Substituent Effects: Ethyl vs. Salt Form: Hydrochloride salts (e.g., target compound , (1-Methyl-1H-imidazol-2-yl)acetic acid HCl ) improve crystallinity and stability compared to free bases.
Biological Activity
Overview
(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 171.63 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its structure features an imidazole ring, which is a common motif in many biologically active compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise mechanisms are still under investigation, but it is believed that the compound may influence signaling pathways related to antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0048 - 0.0195 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that this compound may possess comparable efficacy to other known antimicrobial agents, making it a candidate for further development in treating bacterial infections .
Antifungal Activity
In addition to antibacterial properties, studies have also evaluated the antifungal activity of imidazole derivatives. Compounds similar to this compound have shown effectiveness against various fungal strains, including Candida albicans.
| Fungal Strain | MIC Values |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results indicate the potential of this compound in treating fungal infections, although specific data on this compound's antifungal activity is limited and requires further research .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole derivatives for their bioactivity against resistant strains of bacteria, such as Helicobacter pylori. The study demonstrated that certain hybrids containing imidazole moieties exhibited significant inhibition against both metronidazole-sensitive and resistant strains, suggesting that this compound could be explored for similar applications .
Q & A
Q. What are the standard synthetic routes for (1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride, and how are intermediates characterized?
The compound is typically synthesized via N-alkylation of imidazole derivatives. For example, tert-butyl chloroacetate reacts with 1-ethylimidazole, followed by ester cleavage using titanium tetrachloride to yield the hydrochloride salt . Characterization involves NMR (¹H/¹³C), mass spectrometry , and elemental analysis to confirm purity and structure. Solubility profiles (e.g., high water solubility up to 90.1 mg/mL) are determined via gravimetric methods .
Q. How should researchers handle hygroscopicity and stability issues during storage?
Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Use desiccants like silica gel to mitigate moisture absorption. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) .
Q. What are the critical safety considerations for in vitro handling?
Use nitrile gloves , fume hoods , and eye protection to avoid exposure. For spills, employ inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions. Acute toxicity data (e.g., LD₅₀ values) should guide risk assessments .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for scale-up synthesis?
Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps like cyclization or alkylation. Software like Gaussian or ORCA can model intermediates, while molecular dynamics simulations assess solvent effects (e.g., acetonitrile vs. DMF) on yield . Compare computational results with experimental HPLC purity data (>98%) to validate models .
Q. What strategies resolve contradictions in reported synthetic yields across literature?
Systematically vary catalyst loading (e.g., nickel vs. palladium), solvent polarity, and reaction time. Use Design of Experiments (DoE) to identify critical factors. For example, reports a 75% yield via titanium tetrachloride, while uses nickel catalysts for similar steps—reproduce both methods and compare HPLC chromatograms to isolate optimal conditions .
Q. How can crystallography validate structural features and polymorphism?
Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, confirming the imidazole ring’s planarity and ethyl group orientation . For polymorph screening, use powder XRD under varied crystallization solvents (e.g., ethanol vs. acetone). Pair with thermal analysis (DSC/TGA) to detect phase transitions .
Q. What in vitro assays are suitable for probing neurotoxic or pharmacological activity?
- Patch-clamp electrophysiology to assess ion channel modulation (e.g., GABAₐ receptors).
- MTT assays on neuronal cell lines (e.g., SH-SY5Y) to quantify cytotoxicity (IC₅₀).
- Molecular docking (AutoDock Vina) predicts binding affinity to targets like serotonin transporters . Validate with radioligand binding assays using tritiated analogs .
Q. How do structural modifications (e.g., trifluoromethyl groups) impact bioactivity?
Synthesize analogs via microwave-assisted Suzuki coupling to introduce substituents. Compare logP (HPLC-measured) and plasma protein binding (equilibrium dialysis) to correlate hydrophobicity with activity. For example, notes trifluoromethyl groups enhance metabolic stability in piperazine derivatives .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
